molecular formula C5H11NO2 B174532 (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol CAS No. 105017-31-0

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

Cat. No.: B174532
CAS No.: 105017-31-0
M. Wt: 117.15 g/mol
InChI Key: TYLFLHPQWQQWRD-UHNVWZDZSA-N
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Description

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is an organic compound belonging to the class of pyrrolidines. Pyrrolidines are five-membered saturated aliphatic heterocycles containing one nitrogen atom and four carbon atoms. This compound is characterized by the presence of a hydroxymethyl group at the second position and a hydroxyl group at the third position of the pyrrolidine ring, with specific stereochemistry denoted by (2R,3S)-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-hydroxy-2-pyrrolidinone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Further reduction of the compound can lead to the formation of fully saturated pyrrolidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: TsCl, SOCl2, or other halogenating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated pyrrolidine derivatives.

    Substitution: Formation of halogenated or tosylated derivatives.

Scientific Research Applications

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(hydroxymethyl)pyrrolidin-3-ol: A stereoisomer with different spatial arrangement of hydroxyl groups.

    3-Hydroxy-2-pyrrolidinone: A precursor in the synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol.

    2-Pyrrolidinemethanol: Lacks the hydroxyl group at the third position.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and hydroxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLFLHPQWQQWRD-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
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